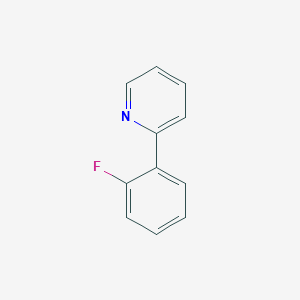

2-(2-Fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAOECAKLGBAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431818 | |

| Record name | 2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-48-5 | |

| Record name | 2-(2-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

HOMO-LUMO energy levels of 2-(2-Fluorophenyl)pyridine ligand

An In-Depth Technical Guide to the HOMO-LUMO Energy Levels of 2-(2-Fluorophenyl)pyridine Ligand

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the 2-(2-Fluorophenyl)pyridine ligand. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind procedural choices and provides validated protocols for accurate characterization.

Strategic Importance of Frontier Molecular Orbitals

The electronic properties of a ligand like 2-(2-Fluorophenyl)pyridine are paramount in its function, whether in medicinal chemistry, organic electronics, or catalysis. The HOMO and LUMO, collectively known as frontier molecular orbitals, are at the heart of these properties.

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. Its energy level (EHOMO) is a critical parameter for predicting reactivity towards electrophiles and is directly related to the ionization potential. A higher EHOMO indicates a greater propensity for electron donation.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): As the lowest energy orbital available to accept electrons, the LUMO's energy level (ELUMO) relates to the electron affinity of the molecule. A lower ELUMO suggests the molecule is a better electron acceptor and more reactive towards nucleophiles.[2]

-

The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic behavior.[1] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[1] For applications in organic light-emitting diodes (OLEDs) or solar cells, this energy gap is crucial as it corresponds to the energy of the lowest electronic excitation.[3][4]

Understanding these energy levels allows for the rational design of molecules with tailored electronic and photophysical properties, which is essential for developing new drugs, catalysts, and electronic materials.[5][6]

Computational Determination via Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, cost-effective method for predicting and understanding the electronic structure of molecules like 2-(2-Fluorophenyl)pyridine.[5][7] DFT calculations provide profound insights into molecular geometry and orbital energies, which are critical for predicting reactivity and stability.[8]

The Rationale for DFT

DFT is chosen for its balance of computational cost and accuracy in describing the electronic properties of conjugated molecular systems.[8] Functionals like B3LYP (Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional) are widely used and have demonstrated high accuracy in these types of calculations.[9][10][11] The selection of a basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is also critical for obtaining results that correlate well with experimental data.[9][11]

Workflow for DFT-Based Analysis

The computational workflow is a systematic process designed to yield reliable predictions of the HOMO and LUMO energy levels.

Sources

- 1. irjweb.com [irjweb.com]

- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.usq.edu.au [research.usq.edu.au]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational Studies on Response and Binding Selectivity of Fluorescence Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Strategic Role of Fluorine in High-Performance Emissive Materials

An In-Depth Technical Guide to the Photophysical Properties of Fluorinated Phenylpyridine Derivatives

Cyclometalated iridium(III) complexes, particularly those featuring 2-phenylpyridine (ppy) and its derivatives as ligands, represent a cornerstone in the field of optoelectronics.[1][2] Their high phosphorescence efficiencies, excellent thermal and photochemical stability, and readily tunable emission colors have established them as premier materials for Organic Light-Emitting Diodes (OLEDs), photocatalysis, and bio-imaging.[1][3] Within this class of compounds, the strategic introduction of fluorine atoms onto the phenylpyridine scaffold has emerged as one of the most powerful and versatile tools for fine-tuning their photophysical properties.

This guide provides a comprehensive exploration of the profound impact of fluorination on the electronic structure and resultant photophysical behavior of phenylpyridine derivatives. We will dissect the underlying principles that govern these changes, detail the experimental and computational methodologies used for their characterization, and provide field-proven insights into the rational design of next-generation photoactive materials. This document is intended for researchers and professionals engaged in materials science, chemistry, and drug development who seek a deeper understanding of structure-property relationships in organometallic chemistry.

Fundamental Photophysical Processes in Iridium(III) Complexes

To appreciate the effect of fluorination, one must first understand the fundamental photophysical events that occur in a phosphorescent iridium(III) complex upon photoexcitation. These processes are best visualized using a Jablonski diagram.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy iridium atom, strong spin-orbit coupling (SOC) facilitates a highly efficient non-radiative transition from the singlet excited state to a triplet excited state (T₁), a process known as intersystem crossing (ISC).[3] While direct radiative decay from T₁ back to the S₀ ground state (phosphorescence) is spin-forbidden, the significant SOC mixes some singlet character into the triplet state, making this transition partially allowed and giving rise to intense and long-lived emission.[1][3]

Caption: A simplified Jablonski diagram for a phosphorescent Ir(III) complex.

The Impact of Fluorination on Electronic Structure and Emission

The introduction of fluorine, the most electronegative element, onto the phenyl ring of the ppy ligand induces significant and predictable changes in the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality Behind the Changes:

-

Inductive Effect: Fluorine's strong electron-withdrawing nature stabilizes all molecular orbitals. However, the HOMO, which in these complexes has significant electron density on the phenyl ring and the iridium d-orbitals, is stabilized to a greater extent than the LUMO, which is primarily located on the pyridine ring.[1][3]

-

Energy Gap Widening: This differential stabilization leads to a net increase in the HOMO-LUMO energy gap.[4] Since the emission energy is directly related to this gap, a larger gap results in a blue-shift (hypsochromic shift) of the phosphorescence.[3][5]

The specific position of the fluorine atom(s) on the phenyl ring provides a remarkable level of control over the final emission color, a concept known as positional or regioisomeric tuning.[1]

Table 1: Effect of Fluorine Position on Photophysical Properties of [Ir(F-ppy)₂(acac)] Complexes

| Fluorine Position | Impact on HOMO Energy | Impact on LUMO Energy | Resultant Emission Shift | Rationale |

|---|---|---|---|---|

| ortho- (C1) | Strong stabilization | Minor stabilization | Significant blue-shift | Strong inductive effect due to proximity to the Ir-C bond stabilizes the HOMO significantly.[1] |

| meta- (C4) | Moderate stabilization | Minor stabilization | Moderate blue-shift | Inductive effect is less pronounced compared to the ortho- position.[1] |

| para- (C3) | Weakest stabilization | Minor stabilization | Negligible or even red-shift | The inductive effect is weakest at this position. In some cases, resonance effects can counteract stabilization, leading to unexpected red-shifts.[1] |

| di-fluoro (e.g., 2,4-F₂ppy) | Very strong stabilization | Moderate stabilization | Strongest blue-shift | The cumulative inductive effect of multiple fluorine atoms maximizes the HOMO-LUMO energy gap.[3][5] |

Data and trends synthesized from literature reports.[1][5]

This positional tuning is a critical design tool. For instance, introducing fluorine at the 2' and 4' positions is a common strategy to achieve deep blue emission, while other positions can be used to access the green and yellow parts of the spectrum.[3][6]

Experimental Design and Characterization

A thorough understanding of these materials requires a combination of robust synthesis and precise photophysical characterization.

Synthesis Workflow

The synthesis of heteroleptic iridium(III) complexes, such as those with fluorinated phenylpyridine and an ancillary ligand like acetylacetonate (acac), typically follows a two-step process known as the Nonoyama route.[1][2]

Caption: General synthesis workflow for a fluorinated phenylpyridine Ir(III) complex.

Experimental Protocol: Synthesis of [Ir(2,4-F₂ppy)₂(acac)]

Self-Validating Rationale: This procedure, adapted from established literature[1], includes purification by column chromatography, which separates the desired product from unreacted starting materials and byproducts. Characterization by NMR spectroscopy and mass spectrometry confirms the molecular structure and purity, validating the synthetic outcome.

-

Dimer Formation:

-

To a 50 mL round-bottom flask, add iridium(III) chloride hydrate (IrCl₃·xH₂O, 1.0 eq.), 2-(2,4-difluorophenyl)pyridine (2,4-F₂ppy, 2.5 eq.), and a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

-

Causality: The high-boiling solvent mixture provides the necessary thermal energy to drive the cyclometalation reaction.

-

Fit the flask with a condenser and heat the mixture to 120°C under a nitrogen atmosphere overnight.

-

Causality: An inert atmosphere is critical to prevent oxidation of the reactants and product at high temperatures.

-

After cooling to room temperature, add the reaction mixture dropwise to 200 mL of cold water to precipitate the chloro-bridged dimer, [Ir(2,4-F₂ppy)₂(μ-Cl)]₂.

-

Collect the yellow solid by filtration, wash with water and diethyl ether, and dry under vacuum.

-

-

Final Complex Formation:

-

Dissolve the synthesized dimer (1.0 eq.) in dichloromethane (DCM).

-

Add acetylacetone (acacH, 2.2 eq.) and potassium carbonate (K₂CO₃, 10 eq.).

-

Causality: K₂CO₃ acts as a base to deprotonate the acetylacetone, facilitating its coordination to the iridium center and displacing the chloride bridge.

-

Reflux the mixture under nitrogen for 24 hours.

-

After cooling, wash the reaction mixture with water, dry the organic layer over sodium sulfate (Na₂SO₄), and remove the solvent via rotary evaporation.

-

Purify the crude product by column chromatography on neutral alumina or silica gel, eluting with a DCM/hexane gradient.

-

The pure product is typically a bright yellow or greenish-yellow solid.

-

Photophysical Characterization Workflow

Once a pure complex is obtained, its key photophysical properties are determined through a series of spectroscopic measurements.

Caption: Workflow for the photophysical characterization of an emissive complex.

Experimental Protocol: Determination of Photoluminescence Quantum Yield (PLQY)

Self-Validating Rationale: The integrating sphere method is an absolute method that directly compares the number of photons emitted by the sample to the number of photons absorbed.[7] By measuring both the sample and a blank solvent under identical conditions, systematic errors are minimized, providing a trustworthy value for the emission efficiency.

-

Sample Preparation: Prepare a dilute solution of the iridium complex in a spectroscopic-grade solvent (e.g., degassed dichloromethane) with an absorbance of approximately 0.1 at the excitation wavelength to minimize re-absorption effects.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light source (e.g., a laser or xenon lamp). This measures the total number of photons from the source.

-

Sample Measurement: Replace the blank with the sample cuvette. Measure the complete emission spectrum, which will include both the scattered excitation light and the sample's phosphorescence.

-

Calculation: The instrument's software calculates the PLQY (Φ_PL) using the following principle: Φ_PL = (Number of emitted photons) / (Number of absorbed photons) This is determined by integrating the intensity of the emission peak and comparing it to the difference in intensity of the excitation peak between the blank and sample measurements.

Table 2: Representative Photophysical Data for Phenylpyridine Iridium(III) Complexes

| Complex | λ_em (nm) in DCM | Φ_PL (%) in DCM | τ (μs) in DCM | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(CN)₂]⁻ (non-fluorinated) | 474 | 97 ± 3 | 1-3 | [3][5] |

| [Ir(2,4-F₂ppy)₂(CN)₂]⁻ | 453 | - | - | [3][5] |

| [Ir(3,5-F₂ppy)₂(CN)₂]⁻ | 473 | - | - | [3] |

| (ppy)₂Ir(fmppy) | 497-534 | 60-67 | - |[4] |

Computational Modeling: A Predictive and Interpretive Tool

Modern materials research relies heavily on computational chemistry to predict photophysical properties and interpret experimental results.[8][9] Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for studying organometallic complexes.[10][11]

-

DFT for Ground State Properties: DFT is used to optimize the molecular geometry and calculate the energies and spatial distributions of the HOMO and LUMO. This provides the theoretical basis for understanding how fluorination alters the electronic structure.[1]

-

TD-DFT for Excited States: TD-DFT calculations are essential for modeling the excited states.[8][11] They can predict absorption spectra (related to singlet excited states) and phosphorescence energies (related to the lowest triplet state), which can be directly compared with experimental UV-Vis and PL data.[4]

-

Spin-Orbit Coupling (SOC) Calculations: More advanced calculations can quantify the SOC between singlet and triplet states. This is crucial for predicting the radiative rate (kᵣ) of phosphorescence, providing a direct theoretical link to the emission lifetime and quantum yield.[12][13] Studies have shown that kᵣ is highly sensitive to the energy gap between the lowest triplet state (T₁) and higher-lying singlet states (Sₙ), a gap that is tuned by fluorination.[12][13]

Causality: The choice of DFT/TD-DFT represents a balance between computational cost and accuracy, making it ideal for the routine study of these relatively large organometallic compounds.[10] For systems with complex electronic structures, more demanding multi-reference methods may be required.[8][11]

Conclusion

The fluorination of phenylpyridine derivatives is a sophisticated and highly effective strategy for the rational design of phosphorescent materials. By leveraging the strong inductive effect of fluorine, researchers can systematically tune the HOMO-LUMO energy gap to achieve a desired emission color, from deep blue to green and beyond. The position of fluorination offers a secondary layer of fine control, enabling precise optimization of the photophysical properties. The synergy between targeted synthesis, rigorous experimental characterization, and predictive computational modeling provides a powerful workflow for accelerating the discovery of novel materials for advanced applications in OLEDs and other photonic technologies.

References

- Souza, C. P., & Fantuzzi, F. (2024). Computational strategies for modelling excited states in organometallic chemistry. In Organometallic Chemistry (Vol. 45, pp. 271-316). Royal Society of Chemistry.

-

Ali, N. M., Ward, M. D., Hashim, N., & Daud, N. (2017). Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(11), 1333-1338. [Link]

-

Al-Ghamdi, A. A., Al-Sehemi, A. G., El-Ghamdi, A. A., & Abdel-Kader, M. H. (2013). Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. ResearchGate. [Link]

-

Fantuzzi, F., & Souza, C. P. (2024). Computational strategies for modelling excited states in organometallic chemistry. ResearchGate. [Link]

-

Zhao, Q., Liu, S., Shi, M., Wang, C., Ling, H., & Huang, W. (2012). Control of Intramolecular π–π Stacking Interaction in Cationic Iridium Complexes via Fluorination of Pendant Phenyl Rings. Inorganic Chemistry, 51(8), 4541-4549. [Link]

-

Barbera, S., Cerdán, L., Micho, A. G., Gadea, F. X., Zampieri, A., & Natali, M. (2021). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry, 60(2), 1089-1100. [Link]

- Bakewell, C., Costa, N., Musgrave, R., & Owen, G. (Eds.). (2024). Organometallic Chemistry (Vol. 45). Royal Society of Chemistry.

-

Poblete, S., Inostroza-Osorio, F., Riquelme, M., & Zúñiga, C. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 35. [Link]

-

Ali, N. M., Ward, M. D., Hashim, N., & Daud, N. (2017). Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. Taylor & Francis Online. [Link]

-

Almeida, N. M. S., McKinlay, R. G., & Paterson, M. J. (2012). Computation of Excited States of Transition Metal Complexes. In Computational Studies in Organometallic Chemistry (pp. 107-138). Springer. [Link]

-

Li, X., Wu, Z., Zheng, C., Chen, Y., Liu, M., & Lu, J. (2016). Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. Journal of Materials Chemistry C, 4(13), 2548-2556. [Link]

-

Smith, J. (2025). Computational Strategies for Modeling and Understanding Organometallic Chemistry. Preprints.org. [Link]

-

Wang, Y. (2023). Research on Different Physical Property Characterization Approaches for OLED Materials. Highlights in Science, Engineering and Technology, 63, 20-26. [Link]

-

Song, F., & Xu, Z. (2019). Thermally activated delayed fluorescence molecules and their new applications aside from OLEDs. Chinese Chemical Letters, 30(8), 1449-1456. [Link]

-

Choi, Y. S., Kim, D. H., Lee, K. H., Kim, J. J., & Park, J. W. (2014). Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode. Molecular Crystals and Liquid Crystals, 600(1), 51-57. [Link]

-

Zhang, Y., et al. (2021). Schematic Jablonski diagram of photoluminescence for RTP materials. ResearchGate. [Link]

-

de Assis, T. L., et al. (2021). Simplified representation of Jablonski's qualitative diagram. ResearchGate. [Link]

-

Fernandez-Cestau, J., et al. (2019). Simplified Jablonski diagram describing either the fluorescence and the phosphorescence processes or the TADF pathway. ResearchGate. [Link]

-

Lo, S. C., et al. (2012). Effects of Fluorination on Iridium(III) Complex Phosphorescence. UQ eSpace. [Link]

-

Volyniuk, D., et al. (2025). MODIFICATION BY FLUORINE AS EFFICIENT TOOL FOR THE ENHANCEMENT OF THE PERFORMANCE OF ORGANIC ELECTROACTIVE COMPOUNDS. ResearchGate. [Link]

-

Mali, K. S., et al. (2022). Simplified Jablonski diagram to explain the phosphorescence energy transfer. ResearchGate. [Link]

-

Nazeeruddin, M. K., et al. (2018). Photophysical properties of the series fac- and mer-(1-phenylisoquinolinato-N∧C2')(x)(2-phenylpyridinato-N∧C2')(3-x)iridium(III) (x = 1-3). Semantic Scholar. [Link]

-

Mughal, E. U., et al. (2025). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Publishing. [Link]

-

Lo, S. C., et al. (2012). Effects of Fluorination on Iridium(III) Complex Phosphorescence: Magnetic Circular Dichroism and Relativistic Time-Dependent Density Functional Theory. Inorganic Chemistry, 51(6), 3536-3548. [Link]

-

Lo, S. C., et al. (2012). Effects of fluorination on iridium(III) complex phosphorescence: magnetic circular dichroism and relativistic time-dependent density functional theory. PubMed. [Link]

-

Kamata, T., et al. (2015). A series of fluorinated phenylpyridine-based electron-transporters for blue phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]

-

Bain, J. C., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE-FORMIMIDAMIDE ANCILLARY LIGAND. MALAYSIAN JOURNAL OF CHEMISTRY. [Link]

-

Takagi, S., et al. (2020). Development of fluorinated benzils and bisbenzils as room-temperature phosphorescent molecules. Beilstein Journal of Organic Chemistry, 16, 1140-1148. [Link]

-

Lidorikis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. MDPI. [Link]

-

Ward, J. S., et al. (2020). Thermally Activated Delayed Fluorescence: Beyond the Single Molecule. Frontiers in Chemistry, 8, 793. [Link]

-

Vougioukalaki, A., et al. (2025). Optical, Photophysical, and Optoelectronic Characterization of Green Light-Emitting Polymers for Applications in Flexible OLED-Based Optical Sensing. ACS Applied Electronic Materials. [Link]

-

Mayer, F. P., et al. (2021). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal, 27(62), 15481-15488. [Link]

-

Lidorikis, E., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. PubMed. [Link]

-

Zema, M., et al. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. Chemistry – A European Journal. [Link]

-

The Organic Chemistry Tutor. (2020, April 10). Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. [Link]

-

Goushi, K., et al. (2018). Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI. [Link]

-

Imayoshi, Y., et al. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. MDPI. [Link]

-

Drain, C. M., et al. (2012). Fluorinated porphyrinoids as efficient platforms for new photonic materials, sensors, and therapeutics. Organic & Biomolecular Chemistry, 10(1), 14-26. [Link]

-

Zhang, J., et al. (2019). Effect of fluorine substitution in organoboron electron acceptors for photovoltaic application. Organic Chemistry Frontiers, 6(12), 1947-1954. [Link]

-

Gabbaï, F. P., et al. (2013). The fluorine effect: photophysical properties of borondipyrromethene (bodipy) dyes appended at the meso position with fluorinated aryl groups. RSC Advances, 3(42), 19307-19313. [Link]

-

Krueger, E. B. (2017). OLED materials for solid-state lighting. UQ eSpace. [Link]

-

Clot, E., et al. (1998). The effect of fluorine and trifluoromethyl substitution on the complexing properties of triarylphosphines towards [Fe(CO)4]. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

-

Sahoo, S. K., & Ravikanth, M. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. International Journal of Engineering Science and Computing, 10(2), 24653-24661. [Link]

-

de Freitas, S. S., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2891. [Link]

-

Okada, Y., et al. (2018). Synthesis and Photophysical Properties for Water-soluble Fluorinated Poly(aryleneethynylene)s. The Royal Society of Chemistry. [Link]

Sources

- 1. Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ir.upsi.edu.my [ir.upsi.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs | MDPI [mdpi.com]

- 8. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of fluorination on iridium(III) complex phosphorescence: magnetic circular dichroism and relativistic time-dependent density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Triplet Energy Levels in 2-(2-Fluorophenyl)pyridine Complexes: A Comprehensive Guide for Advanced Therapeutics and Optoelectronics

Executive Summary

The precise manipulation of triplet energy (

This technical whitepaper provides an in-depth analysis of the mechanistic principles, self-validating experimental workflows, and quantitative benchmarks for 2-Fppy Ir(III) complexes. Furthermore, it bridges the gap between fundamental materials science and drug development, detailing how these high-triplet-energy complexes are being repurposed from Organic Light-Emitting Diodes (OLEDs) into potent, two-photon photosensitizers for Photodynamic Therapy (PDT).

Mechanistic Foundations of Triplet Energy Tuning

In cyclometalated Ir(III) complexes, the heavy metal center induces strong spin-orbit coupling, which facilitates rapid and near-quantitative Intersystem Crossing (ISC) from the singlet excited state (

The Causality of Ortho-Fluorination

When transitioning from the benchmark 2-phenylpyridine (ppy) ligand to 2-(2-fluorophenyl)pyridine (2-Fppy), the structural regiochemistry plays a critical role. The pyridine ring coordinates to the Ir center via the nitrogen atom, while the phenyl ring undergoes ortho-metalation at the C6 position to form a robust Ir–C

Because the fluorine atom is positioned at C2 (ortho to the pyridine bridge, but meta to the Ir–C bond), it exerts a profound inductive electron-withdrawing effect (-I effect) without introducing significant steric hindrance at the metal center.

-

HOMO Stabilization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the Ir

orbitals and the phenyl -

LUMO Preservation: The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the electron-deficient pyridine ring and remains largely unaffected by the fluorine substitution.

-

Bandgap Widening: The asymmetric stabilization of the HOMO relative to the LUMO widens the fundamental energy gap. Consequently, the

energy level is raised, resulting in a distinct hypsochromic (blue) shift in the phosphorescence spectrum compared to unsubstituted Ir(ppy)₃ 1.

Jablonski diagram illustrating the widened HOMO-LUMO gap and blue-shifted T1 state via fluorination.

Experimental Workflows: Synthesis and Characterization

To ensure high reproducibility and scientific integrity, the protocols below are designed as self-validating systems . Each step includes the mechanistic causality behind the experimental choice and an internal checkpoint for validation.

Protocol A: Synthesis of the Chloro-Bridged Dimer

The synthesis of heteroleptic Ir(III) complexes universally begins with the generation of a stable chloro-bridged dimer.

-

Preparation & Solvation: In a Schlenk flask, suspend

(1.0 eq) and 2-(2-fluorophenyl)pyridine (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.-

Causality: The slight stoichiometric excess of the 2-Fppy ligand ensures complete metalation. The polar protic solvent mixture provides optimal solubility for both the inorganic salt and the organic ligand, while its high boiling point allows sufficient thermal energy to overcome the activation barrier for C–H bond activation.

-

-

Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Causality: Removing dissolved molecular oxygen is critical. At elevated temperatures,

will rapidly oxidize the Ir(III) precursors into catalytically inactive Ir(IV) species, destroying the yield.

-

-

Cyclometalation: Reflux the mixture at 130 °C for 24 hours under a strict nitrogen atmosphere.

-

Causality: This temperature drives the thermodynamically favored ortho-metalation, cleaving the C–H bond to form the robust Ir–C

-bond.

-

-

Isolation & Purification: Cool the mixture to room temperature and add excess deionized water to precipitate the product. Filter and wash sequentially with water and cold methanol.

-

Causality: Water removes unreacted inorganic metal salts. Cold methanol washes away unreacted organic ligands without dissolving the target hydrophobic dimer.

-

-

System Validation: Confirm the structure via

and

Step-by-step synthetic workflow for generating heteroleptic 2-Fppy Iridium(III) complexes.

Protocol B: Determination of Triplet Energy via Cryogenic Spectroscopy

To accurately determine the

-

Matrix Preparation: Dissolve the purified Ir(2-Fppy) complex in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of

M.-

Causality: 2-MeTHF forms a clear, rigid optical glass at cryogenic temperatures, preventing optical scattering and suppressing non-radiative collisional decay pathways.

-

-

Cryogenic Freezing: Transfer the solution to a quartz EPR tube and submerge it in a liquid nitrogen Dewar (77 K).

-

Causality: Freezing the sample eliminates thermally activated non-radiative decay and oxygen quenching, allowing the resolution of distinct vibronic bands.

-

-

Data Acquisition & Validation: Excite the sample at its MLCT absorption maximum (~380 nm) and record the emission. Validation Checkpoint: A valid measurement will yield a highly structured emission spectrum (vibronic progression). A broad, featureless peak indicates incomplete glass formation or molecular aggregation.

-

Calculation: Identify the highest-energy vibronic peak, known as the

Quantitative Data: Photophysical Benchmarks

The table below summarizes the comparative photophysical properties of standard Ir(III) complexes, illustrating the quantitative impact of fluorination on the triplet state.

| Complex Architecture | Cyclometalating Ligand | Emission | PLQY ( | Lifetime ( | |

| Ir(ppy)₃ | 2-phenylpyridine | ~514 | 2.42 | 0.90 | 1.5 |

| Ir(2-Fppy)₃ | 2-(2-fluorophenyl)pyridine | ~490 | ~2.53 | >0.85 | ~1.2 |

| FIrpic | 2-(2,4-difluorophenyl)pyridine | ~470 | 2.65 | 0.85 | 1.4 |

| Ir(2-Fppy)₂(dipy) | 2-Fppy + dipyrromethene | ~650 | ~1.90 | 0.40 | ~4.5 |

Note: Data represents benchmark values derived from rigid-glass (77 K) and degassed solution (298 K) measurements to highlight the tuning effect of the fluorine substituent.

Applications in Drug Development: Two-Photon Photodynamic Therapy (PDT)

While traditionally utilized to prevent reverse energy transfer in blue OLEDs, the high triplet energy of 2-Fppy complexes has found a revolutionary application in oncology and drug development .

For effective Photodynamic Therapy (PDT), a photosensitizer must possess a

Upon NIR two-photon excitation, the complex undergoes ISC to its long-lived triplet state. Because the 2-Fppy ligand inherently protects the high triplet energy, the complex undergoes highly efficient Triplet-Triplet Energy Transfer (TTET) to ground-state oxygen (

Mechanism of Triplet-Triplet Energy Transfer in Ir(III) mediated Photodynamic Therapy.

References

-

Title: Iridium(III)-Based Infrared Two-Photon Photosensitizers: Systematic Regulation of Their Photodynamic Therapy Efficacy. Source: Inorganic Chemistry (ACS Publications). URL:[Link]

-

Title: Photofunctional triplet excited states of cyclometalated Ir(III) complexes: beyond electroluminescence. Source: Chemical Society Reviews. URL:[Link]

- Title: Modification of C^N cyclometalated ligands: theoretical design of structurally diverse Ir(III) complexes for two-photon photodynamic therapy. Source: ResearchGate.

- Title: Tuning the emission of cyclometalated iridium complexes by simple ligand modification. Source: University of St Andrews.

Sources

A Guide to the Crystal Structure Analysis of 2-(2-Fluorophenyl)pyridine: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive methodological framework for the single-crystal X-ray diffraction analysis of 2-(2-Fluorophenyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD), this document serves as an in-depth, experience-driven protocol for its determination and analysis. We will explore the synthesis and crystallization strategies, the theoretical underpinnings and practical execution of single-crystal X-ray diffraction, and a detailed examination of the anticipated structural features and intermolecular interactions, drawing on data from closely related fluorinated biaryl systems. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the solid-state properties of this and similar molecular entities.

Introduction: The Significance of 2-(2-Fluorophenyl)pyridine

The biaryl motif of 2-phenylpyridine is a privileged scaffold in numerous applications, from organic light-emitting diodes (OLEDs) to pharmaceuticals. The introduction of a fluorine atom onto the phenyl ring, as in 2-(2-Fluorophenyl)pyridine, can profoundly influence the molecule's conformational preferences, electronic properties, and intermolecular interactions. These modifications can lead to enhanced biological activity, improved pharmacokinetic properties, and novel solid-state packing arrangements.

A definitive understanding of the three-dimensional structure of 2-(2-Fluorophenyl)pyridine through single-crystal X-ray diffraction (SCXRD) is paramount.[1] SCXRD provides unambiguous data on bond lengths, bond angles, and the precise arrangement of molecules in the crystal lattice.[2] This information is critical for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new materials with tailored properties.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthetic Approach: The Suzuki-Miyaura Cross-Coupling

A reliable and versatile method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds with good to excellent yields.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyridine (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equivalents).

-

Solvent and Catalyst: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-Fluorophenyl)pyridine.

Crystallization: The Art of Patient Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often an empirical process. Several techniques should be employed to explore a range of crystallization conditions.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture such as chloroform/methanol[3]) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent and place this solution in a larger, sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility and promote crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[1]

The Experimental Workflow

The process of SCXRD analysis can be broken down into several key stages, from data collection to structure refinement.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of unique reflection intensities.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields precise atomic coordinates, bond lengths, and bond angles.[3]

-

Structure Validation: The final crystal structure is validated using software tools like checkCIF to ensure its quality and correctness.

Analysis of the Crystal Structure: Insights into Molecular Conformation and Packing

Based on the analysis of structurally similar fluorinated biaryl compounds, we can anticipate several key features in the crystal structure of 2-(2-Fluorophenyl)pyridine.

Expected Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained from a successful SCXRD experiment, with hypothetical values based on similar structures.

| Parameter | Expected Value | Significance |

| Chemical Formula | C₁₁H₈FN | Confirms the elemental composition of the crystal. |

| Formula Weight | 173.19 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or Pca2₁ | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 5-15 Å, 5-20 Å, 10-25 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90°, 90-110°, 90° | Angles of the unit cell. |

| V (ų) | 800-1200 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) | 1.3-1.5 g/cm³ | Calculated density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

Molecular Conformation

A key conformational feature of 2-(2-Fluorophenyl)pyridine will be the dihedral angle between the pyridine and fluorophenyl rings. Steric hindrance between the ortho-hydrogen on the pyridine ring and the ortho-fluorine on the phenyl ring will likely prevent coplanarity. A dihedral angle in the range of 40-60° is expected, similar to what is observed in related structures.[3]

Intermolecular Interactions: The Driving Forces of Crystal Packing

The presence of the fluorine atom and the aromatic rings suggests a rich landscape of non-covalent interactions that will govern the crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice of 2-(2-Fluorophenyl)pyridine.

-

C-H...N Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Weak C-H...N interactions involving aromatic C-H donors from neighboring molecules are likely to be present.

-

π-π Stacking Interactions: The aromatic pyridine and fluorophenyl rings can engage in π-π stacking interactions. The fluorination of the phenyl ring can modulate the nature of these interactions, potentially leading to offset or parallel-displaced stacking geometries.

-

C-H...F Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H...F interactions that contribute to the overall stability of the crystal lattice. The energetic contribution of these interactions is a subject of ongoing research.[4]

Conclusion: From Structure to Function

The determination of the crystal structure of 2-(2-Fluorophenyl)pyridine is a crucial step in understanding its solid-state properties and its potential applications. This guide has provided a comprehensive, field-proven roadmap for achieving this goal, from chemical synthesis to detailed structural analysis. The insights gained from the crystal structure will enable researchers to make more informed decisions in the design and development of new pharmaceuticals and functional materials based on this important molecular scaffold.

References

-

M. A. Rauf, U. Salhin, I. H. A. B. Al-Masoudi, "2-Fluoro-5-(4-fluorophenyl)pyridine," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, p. o2070, 2012. [Link]

-

S. V. Shishkina, et al., "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives," Crystal Growth & Design, vol. 12, no. 3, pp. 1463-1473, 2012. [Link]

-

I. Alkorta, J. C. López, A. Macario, S. Blanco, "How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct," Chemistry – A European Journal, vol. 27, no. 53, pp. 13359-13368, 2021. [Link]

-

D. S. Kopchuk, et al., "X-Ray Crystallographic Studies in a Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines," Journal of Structural Chemistry, vol. 60, no. 6, pp. 972-978, 2019. [Link]

-

A. D. Bond, "Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence: How Improved Pharma Uses SCXRD," Crystal Growth & Design, vol. 20, no. 11, pp. 7013-7027, 2020. [Link]

-

T. Suzuki, "What is Single Crystal X-ray Diffraction?," Rigaku, 2020. [Link]

-

A. R. Choudhury, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," Crystals, vol. 10, no. 10, p. 904, 2020. [Link]

-

D. Zhang, et al., "Recent developments on high-pressure single-crystal X-ray diffraction at the Partnership for eXtreme Xtallography (PX2)," Physics and Chemistry of Minerals, vol. 46, no. 3, pp. 241-251, 2019. [Link]

-

A. M. Z. Slawin, "Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine," Crystals, vol. 10, no. 7, p. 619, 2020. [Link]

-

E. V. Boldyreva, "Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge," Crystals, vol. 9, no. 9, p. 471, 2019. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-(2-Fluorophenyl)pyridine

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-(2-Fluorophenyl)pyridine (often abbreviated as 2-Fppy or Fppy), a critical cyclometalating ligand used in the synthesis of phosphorescent Iridium(III) complexes for OLED applications.

Unlike simple solubility look-up tables, this document details the thermodynamic drivers governing dissolution, providing researchers with the rationale to select solvents for synthesis, purification (crystallization/chromatography), and device fabrication.

Key Takeaway: 2-(2-Fluorophenyl)pyridine exhibits a lipophilic profile (LogP ~3.2), showing high solubility in non-polar and moderately polar aprotic solvents (DCM, Toluene, THF) while remaining insoluble in water. Its fluorination introduces unique polarity shifts that distinguish its behavior from the parent 2-phenylpyridine, particularly regarding interaction with glycol ethers used in high-temperature complexation.

Physicochemical Profile

Understanding the solute is the first step in solvent engineering. The introduction of the fluorine atom at the ortho position of the phenyl ring alters the electron density and crystal packing compared to the parent molecule.

| Parameter | Value / Description | Relevance to Solubility |

| Chemical Structure | C₁₁H₈FN | Aromatic heterocycle; Bidentate ligand. |

| CAS Number | 3475-50-1 | Specific identifier for procurement/verification. |

| Physical State | Viscous Liquid / Low-melting Solid | Often an oil at RT; implies low lattice energy barrier for dissolution. |

| LogP (Octanol/Water) | ~3.20 (Predicted) | Highly lipophilic; partitions strongly into organic phases. |

| H-Bonding | Acceptor (N-atom); No Donors | Soluble in protic solvents only if they are strong donors (e.g., Alcohols). |

Solubility Thermodynamics & Solvent Selection[1]

The "Fluorine Effect" on Hansen Solubility Parameters (HSP)

While empirical data for 2-Fppy is sparse, we can model its behavior using the parent 2-phenylpyridine as a baseline, adjusted for the fluoro-substitution.

-

Dispersion (

): High. The aromatic rings dominate, making it compatible with aromatics (Toluene). -

Polarity (

): Moderate. The electronegative Fluorine induces a dipole, enhancing solubility in polar aprotic solvents (DCM, Acetone) compared to pure hydrocarbons. -

Hydrogen Bonding (

): Low.

Solvent Compatibility Matrix

The following data is synthesized from standard synthetic protocols (Suzuki coupling workups) and Iridium complexation methodologies.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary extraction solvent; standard for NMR analysis. |

| Aromatic | Toluene, Xylene | Excellent | Preferred for high-temp anhydrous reactions; prevents catalyst poisoning. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good | Standard reaction medium for Suzuki coupling (often mixed with water). |

| Glycol Ethers | 2-Ethoxyethanol, Diglyme | High (Hot) | Critical: The standard solvent for synthesizing the Iridium dimer |

| Esters | Ethyl Acetate | Good | Used in silica gel chromatography (eluent).[1] |

| Alkanes | Hexane, Pentane, Heptane | Marginal | Used as a non-solvent to precipitate impurities or induce crystallization at low temps. |

| Protic | Water | Insoluble | Used to wash away inorganic salts during workup. |

Visualization: Solvation & Process Logic

Solvation Mechanism

The following diagram illustrates the interaction mechanism between 2-Fppy and different solvent classes, highlighting why specific solvents are chosen.

Caption: Mechanistic map of solute-solvent interactions. Note the specific utility of Pi-Pi stacking and Dipole interactions for high solubility.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Since 2-Fppy is often an oil or low-melting solid, visual determination of "saturation" is difficult. This self-validating gravimetric method ensures accuracy.

Objective: Determine the saturation concentration (

Reagents:

-

2-(2-Fluorophenyl)pyridine (>98% purity).[1]

-

Target Solvent (HPLC Grade).[2]

-

0.22 µm PTFE Syringe Filter (Must be PTFE for organic compatibility).

Workflow:

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 500 mg of 2-Fppy to the vial. Add 1.0 mL of solvent.[3][4]

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solute until a persistent separate phase (oil droplet or solid) remains.

-

Critical Step: Place in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

-

-

Sampling: Withdraw 0.5 mL of the supernatant using a syringe.

-

Filtration: Attach the PTFE filter and dispense exactly 0.20 mL of filtrate into a pre-weighed weighing boat (

). -

Evaporation: Evaporate the solvent (vacuum oven at 40°C or gentle N2 stream) until mass is constant.

-

Calculation:

Application Case Study: Iridium Complex Synthesis

The choice of solvent dictates the success of the cyclometalation reaction.

Caption: Workflow for Ir(III) dimer synthesis. The mixed solvent system ensures ligand solubility at reflux but forces precipitation upon water addition.

Expert Insights & Troubleshooting

-

The "Oiling Out" Phenomenon: Because 2-Fppy is a low-melting compound, recrystallization from hot solvents (like Hexane) often results in the formation of an oil rather than crystals.

-

Solution: Use a "seeding" technique or switch to a solvent system with a steeper solubility/temperature curve, such as Methanol/Water (add water slowly to a methanol solution until turbid, then cool).

-

-

Water Content in Solvents: While 2-Fppy is hydrophobic, Suzuki coupling requires water for the base (K2CO3) to dissolve.

-

Recommendation: Use THF/Water (4:1) or Toluene/Ethanol/Water . 2-Fppy stays in the organic phase, while the base activates the boronic acid at the interface.

-

References

-

Synthesis of 2-Phenylpyridine Derivatives (Suzuki Coupling) Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[3][4][5][6] Source: Canadian Journal of Chemistry, 2023.[3] URL:[Link][3]

-

Iridium Complexation Methodology Title: Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Source: Organic Syntheses, 2018, 95, 29-45.[7] (Describes the standard glycol-ether solvent method applicable to Fppy). URL:[Link]

-

Hansen Solubility Parameters (General Theory) Title: Hansen Solubility Parameters: A User's Handbook. Source: CRC Press (via Hansen-Solubility.com). URL:[Link]

Sources

- 1. 2-(2,4-DIFLUOROPHENYL)PYRIDINE | 391604-55-0 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 7. orgsyn.org [orgsyn.org]

A Technical Guide to the Thermal Stability of Cyclometalated Complexes Containing Phenylpyridine-Type Ligands

I. Introduction: The Critical Role of Thermal Stability in Advanced Applications

Cyclometalated iridium(III) complexes, particularly those incorporating phenylpyridine (ppy) and its derivatives (often generically referred to as "Fppy" ligands in a broader sense, though this is not a standard nomenclature), have garnered significant research interest. This is largely due to their exceptional photophysical properties, which make them prime candidates for applications in organic light-emitting diodes (OLEDs), photocatalysis, and bio-imaging. The performance and longevity of devices and systems utilizing these complexes are intrinsically linked to their thermal stability. A high decomposition temperature is crucial to prevent degradation during device operation, which often involves elevated temperatures.

This guide provides an in-depth technical overview of the thermal decomposition characteristics of metal complexes containing phenylpyridine-type ligands. We will delve into the experimental methodologies used to assess thermal stability, the key factors influencing it, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design, synthesis, and characterization of these valuable compounds. The strong covalent bonds between the iridium core and the cyclometalated ligands contribute to the high thermal stability of these complexes.

II. Foundational Principles of Thermal Analysis for Metal Complexes

The thermal stability of a material is evaluated by observing its physical and chemical properties as a function of temperature. For metal-organic complexes, the primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as it is heated over time in a controlled atmosphere.[1] A negligible mass loss in the TGA trace indicates that the material is thermally stable within that temperature range.[1] The output, a thermogram, plots mass loss against temperature, revealing the temperatures at which the complex decomposes. The onset temperature of decomposition is a critical parameter derived from the TGA curve and is often used as a measure of thermal stability.

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[2] This technique is highly effective for determining the purity of organic and pharmaceutical materials, as impurities can lower and broaden the melting point.[3] While TGA tracks mass loss due to decomposition, DSC can detect phase transitions such as melting, crystallization, and glass transitions, which may occur before decomposition. For many organometallic complexes, decomposition can be an exothermic or endothermic process, which will be evident on the DSC curve.

III. Experimental Workflow for Assessing Thermal Stability

A robust and reliable assessment of thermal stability requires a systematic experimental approach. The following workflow outlines the key steps, from sample preparation to data analysis.

Caption: An iterative cycle for developing thermally stable metal complexes.

VII. Conclusion

The thermal decomposition temperature is a critical parameter for phenylpyridine-type metal complexes, directly impacting their suitability for various high-performance applications. A thorough understanding and systematic evaluation of thermal stability, primarily through TGA and DSC, are essential for the rational design of new, robust materials. By carefully considering the interplay of ligand structure, coordination environment, and intermolecular forces, researchers can continue to push the boundaries of thermal stability, leading to more efficient and durable molecular-based technologies.

VIII. References

-

Synthesis of oligonucleotides and thermal stability of duplexes containing the beta-C-nucleoside analogue of Fapy*dG - PubMed. (2002, November 15). Chem Res Toxicol, 15(11), 1460-1465. [Link]

-

Photophysical and thermal data for the Ir III complexes | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of New Phosphine Imine Ligands and Their Effects on the Thermal Stability of Late-Transition-Metal Olefin Polymerization Catalysts | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018, March 15). International Journal of Engineering and Scientific Research, 6(3). [Link]

-

Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2 | Semantic Scholar. (2024, May 24). Retrieved from [Link]

-

Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC. (n.d.). Retrieved from [Link]

-

Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC. (n.d.). Retrieved from [Link]

-

DSC curves for the ligand and the complexes - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines - ResearchGate. (2024, May 6). Retrieved from [Link]

-

Rapid characterization of folding and binding interactions with thermolabile ligands by DSC - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds. (n.d.). Retrieved from [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (n.d.). Retrieved from [Link]

-

Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. (n.d.). Retrieved from [Link]

-

Measuring Biomolecular DSC Profiles with Thermolabile Ligands to Rapidly Characterize Folding and Binding Interactions - PMC. (2017, November 21). Retrieved from [Link]

-

Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. (2023, January 17). Retrieved from [Link]

-

Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. (2019, September 24). ACS Energy Letters, 4(10), 2543-2549. [Link]

-

Thermal decomposition of Ligand and its complexes - ResearchGate. (n.d.). Retrieved from [Link]

-

-thermal decomposition mechanism of the ligand 1 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Measuring Biomolecular DSC Profiles with Thermolabile Ligands to Rapidly Characterize Folding and Binding Interactions - PubMed. (2017, November 21). J Vis Exp, (129). [Link]

-

Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - MDPI. (2022, January 31). Retrieved from [Link]

-

SYNTHESIS, SPECTRAL AND THERMAL STUDIES OF COORDINATION POLYMERS OF SEBACOYL BIS-P- CHLOROPHENYL UREA - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Study of Activation Energy and Thermodynamic Parameters from TGA of Some Synthesized Metal Complexes - Worldwidejournals.com. (2013, April 15). Retrieved from [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]

-

Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2 - Semantic Scholar. (2019, August 9). Retrieved from [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 2-(2-Fluorophenyl)pyridine synthesis

Executive Summary

The synthesis of 2-(2-fluorophenyl)pyridine (often abbreviated as Fppy) is a critical gateway reaction in the production of cyclometalated iridium(III) complexes for Organic Light Emitting Diodes (OLEDs) and pharmacophores in medicinal chemistry.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, this specific substrate pair presents unique challenges:

-

Ortho-Fluorine Sterics & Electronics: The fluorine atom at the ortho position of the boronic acid introduces steric bulk and inductive electron withdrawal, retarding the transmetallation step.

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to palladium, potentially poisoning the catalyst if the ligand system is insufficiently labile or bulky.

This guide provides a high-fidelity protocol using a Pd(PPh3)4 / Na2CO3 system that balances robustness with cost-efficiency, alongside an optimized Pd(dppf)Cl2 method for scale-up.

Retrosynthetic Strategy & Mechanistic Insight

The Disconnection

The most reliable disconnection involves 2-bromopyridine (electrophile) and 2-fluorophenylboronic acid (nucleophile).

-

Why not the reverse? 2-Pyridyl boronic acids/esters are notoriously unstable, prone to rapid protodeboronation and oxidation. The 2-halopyridine is the stable, commercial choice for the electrophile.

Mechanistic Challenges (The "Ortho Effect")

The fluorine atom significantly impacts the catalytic cycle.

-

Transmetallation: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the boronate "ate" complex, making the transfer of the organic group to the Palladium center the rate-determining step.

-

Steric Clash: The ortho substituent creates steric pressure during the formation of the square-planar Pd(II) complex.

Diagram 1: Catalytic Cycle with Steric/Electronic Checkpoints

Caption: The catalytic cycle highlights Transmetallation as the bottleneck due to the electronic and steric influence of the ortho-fluorine atom.

Standard Operating Procedure (SOP)

Reagent Stoichiometry Table

| Component | Role | Equiv. | Scale (Example) |

| 2-Bromopyridine | Electrophile | 1.0 | 5.0 mmol (790 mg) |

| 2-Fluorophenylboronic acid | Nucleophile | 1.2 | 6.0 mmol (840 mg) |

| Pd(PPh3)4 | Catalyst | 0.05 (5 mol%) | 0.25 mmol (289 mg) |

| Na2CO3 (2.0 M aq) | Base | 2.5 | 12.5 mmol (6.25 mL) |

| DME (Dimethoxyethane) | Solvent | N/A | 20 mL (0.25 M) |

Note: 1,4-Dioxane can be substituted for DME if higher temperatures are required.

Step-by-Step Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask (RBF) or a heavy-walled pressure vial. Equip with a magnetic stir bar.

-

Solids Addition: Charge the flask with 2-Bromopyridine, 2-Fluorophenylboronic acid, and Pd(PPh3)4.

-

Critical Checkpoint: Pd(PPh3)4 is oxygen-sensitive (yellow powder). If it is orange or black, the catalyst is oxidized and yield will suffer.

-

-

Degassing (The "Freeze-Pump-Thaw" Alternative):

-

Add the DME solvent.

-

Sparge the solution with Argon or Nitrogen gas for 15 minutes using a long needle submerged in the solvent. This is sufficient for this robust reaction; full freeze-pump-thaw is usually unnecessary unless using sensitive phosphines.

-

-

Base Addition: Add the degassed 2.0 M Na2CO3 solution via syringe. The mixture will become biphasic.

Phase 2: Reaction & Monitoring 5. Heating: Equip the flask with a reflux condenser (if using RBF). Heat the mixture to reflux (~85-90°C) for DME.

- Observation: The reaction mixture typically turns from yellow to dark brown/black over 1-2 hours. This "palladium black" precipitation is normal towards the end but premature blackening indicates catalyst death.

- TLC Monitoring: Check after 4 hours.

- Mobile Phase: 10% Ethyl Acetate in Hexanes.

- Visualization: UV (254 nm). The product (Fppy) is highly fluorescent (often blueish under 365 nm).

- Endpoint: Disappearance of 2-Bromopyridine (Rf ~0.4-0.5 depending on conditions).

Phase 3: Work-up & Purification [1] 7. Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (30 mL). 8. Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate. 9. Wash: Combine organics and wash with Brine (sat. NaCl).[2] Dry over anhydrous MgSO4. 10. Filtration & Concentration: Filter off the drying agent and concentrate in vacuo. 11. Purification (Flash Chromatography):

- Stationary Phase: Silica Gel (230-400 mesh).

- Eluent Gradient: 0%

- Note: The product usually elutes early due to lack of polar functional groups.

Optimization & Troubleshooting

If the standard Pd(PPh3)4 protocol yields <60% or fails due to steric bulk, upgrade to the "High-Performance" system.

| Parameter | Standard Condition | Optimized (Difficult Substrates) | Rationale |

| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or Pd2(dba)3 + SPhos | Bidentate ligands (dppf) resist de-coordination; SPhos is bulky/electron-rich to boost oxidative addition. |

| Base | Na2CO3 | K3PO4 | Stronger base facilitates the formation of the boronate species, overcoming the fluorine electron-withdrawal. |

| Solvent | DME/H2O | Toluene/EtOH/H2O (4:1:1) | Higher boiling point (Toluene) allows faster kinetics (100-110°C). |

Common Failure Modes:

-

Homocoupling: Appearance of biaryl (biphenyl derivative) from the boronic acid. Cause: Oxygen in the system.[3][4][5][6][7] Fix: Improve degassing.

-

Protodeboronation: Loss of boronic acid to fluorobenzene. Cause: Reaction too slow or pH too high. Fix: Add boronic acid in portions or switch to the pinacol ester (more stable).

Workflow Visualization

Diagram 2: Experimental Workflow

Caption: Linear workflow from reagent preparation to isolation. Critical decision point at TLC monitoring.

Safety & Handling (MSDS Highlights)

-

2-Bromopyridine: Toxic by ingestion and skin absorption. Poses a risk of irreversible effects. Handle in a fume hood.

-

2-Fluorophenylboronic acid: Irritant. Avoid dust inhalation.

-

Palladium Catalysts: Potential sensitizers. Avoid breathing dust.

-

Solvents (DME/Dioxane): Peroxide formers. Test for peroxides before distillation or heating. Dioxane is a suspected carcinogen.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lohse, O., et al. (2001). The Palladium Catalyzed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2001(1), 65-68. (Demonstrates pyridine coupling challenges). Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. (General mechanism and robust conditions). Link

-

Sigma-Aldrich. (n.d.).[2] Product Specification: 2-(2-Fluorophenyl)pyridine. (Physical properties and safety data). Link

-

BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (Protocol adaptation source). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 6. baranlab.org [baranlab.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fabrication of Blue Phosphorescent OLEDs Utilizing 2-(2-Fluorophenyl)pyridine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs). This document focuses on the use of iridium(III) complexes derived from 2-(2-fluorophenyl)pyridine, with a particular emphasis on the archetypal blue emitter, Iridium(III) bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinate (FIrpic). The protocols herein detail both vacuum thermal evaporation and solution-based processing techniques, offering insights into the causal relationships between material selection, device architecture, and performance outcomes.

Introduction: The Challenge and Promise of Blue Phosphorescent OLEDs

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, prized for their flexibility, low power consumption, and superior color purity.[1][2] Phosphorescent OLEDs (PhOLEDs) represent a significant advancement over their fluorescent counterparts, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[3][4] While highly efficient red and green PhOLEDs have been successfully commercialized, the development of stable and efficient blue PhOLEDs remains a significant bottleneck.[5][6][7]

The "blue problem" stems from the high photon energy associated with blue light, which makes the organic materials susceptible to photochemical degradation, leading to shorter operational lifespans compared to red and green emitters.[6][8] Furthermore, finding suitable host materials with sufficiently high triplet energies to efficiently confine excitons on the blue emitter is a persistent challenge.[1][5][8]

This guide focuses on the fabrication of blue PhOLEDs using FIrpic, a widely investigated iridium(III) complex that has become a benchmark for sky-blue phosphorescent emitters due to its high emission efficiency and favorable energy levels.[9] We will explore the critical aspects of device design, material selection, and fabrication protocols to achieve high-performance blue PhOLEDs.

Fundamental Principles of Blue PhOLED Operation

A typical PhOLED is a multilayered semiconductor device. When a voltage is applied across the device, electrons are injected from the cathode and holes from the anode. These charge carriers are transported through their respective transport layers and recombine in the emissive layer (EML) to form excitons. In PhOLEDs, the heavy metal atom (in this case, iridium) in the dopant facilitates intersystem crossing from the singlet to the triplet state. The subsequent radiative decay of these triplet excitons results in the emission of light (phosphorescence).

The efficiency and stability of the device are critically dependent on the energy level alignment of the different layers, the charge carrier mobility of the transport materials, and the triplet energy of the host material relative to the phosphorescent dopant.

Materials and Device Architecture

The selection of appropriate materials and a well-designed device architecture are paramount for fabricating high-efficiency blue PhOLEDs.

Key Materials

-

Blue Phosphorescent Emitter (Dopant): Iridium(III) bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinate (FIrpic) is the most common blue phosphorescent dopant, with an emission peak around 470-475 nm.[10][11]

-

Host Material: The host material must have a triplet energy higher than that of the dopant to prevent reverse energy transfer.[1] Common host materials for FIrpic-based OLEDs include N,N'-dicarbazolyl-3,5-benzene (mCP) and various carbazole derivatives.[1][12]

-

Hole Injection Layer (HIL): Dipyrazino[2,3-f:2′,3′-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is often used to facilitate the injection of holes from the anode.[10]

-

Hole Transport Layer (HTL): Materials like 4,4-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC) or 1,4-bis[(1-naphthyl phenyl)amino]biphenyl (NPB) are commonly employed to transport holes to the emissive layer.[1][10]

-

Electron Transport Layer (ETL): 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) is a widely used electron transport material.[1][10]

-

Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) is typically used to lower the electron injection barrier from the cathode.[1][10]

-

Electrodes: Indium Tin Oxide (ITO) is the standard transparent anode, while Aluminum (Al) is a common cathode.[1][10]

Device Architecture

A common device architecture for a FIrpic-based blue PhOLED is as follows:

ITO / HIL / HTL / EML (Host:Dopant) / ETL / EIL / Al

The thickness of each layer is a critical parameter that needs to be optimized to achieve balanced charge injection and transport, leading to high efficiency.

Caption: A typical multilayer structure of a blue phosphorescent OLED.

Experimental Protocols

The following sections provide detailed protocols for the fabrication of blue PhOLEDs using both vacuum thermal evaporation and solution processing.

Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)

VTE is the dominant method for the commercial production of high-performance small-molecule OLEDs due to its precise control over film thickness and purity.[2][13]

4.1.1. Substrate Preparation

-